(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound featuring a pyrazolo[1,5-a]imidazole moiety linked to a thiophene ring via a propenamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]imidazole derivatives and thiophene-based compounds. The key steps may involve:
Formation of the pyrazolo[1,5-a]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides.
Formation of the propenamide chain: This can be achieved through condensation reactions involving thiophene derivatives and acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]imidazole moiety may interact with specific binding sites, while the thiophene ring may contribute to the compound’s overall stability and reactivity. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Cetylpyridinium chloride: A compound used as an antimicrobial agent.
Uniqueness
(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific combination of a pyrazolo[1,5-a]imidazole core and a thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-13(4-3-12-2-1-11-20-12)15-7-8-17-9-10-18-14(17)5-6-16-18/h1-6,9-11H,7-8H2,(H,15,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOXZWLNMAKLT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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